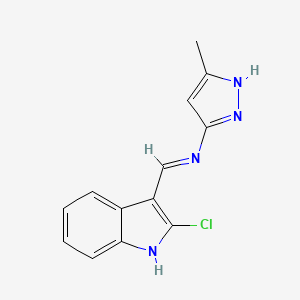

(1E)-1-(2-chloro-1H-indol-3-yl)-N-(3-methyl-1H-pyrazol-5-yl)methanimine

Description

Properties

IUPAC Name |

1-(2-chloro-1H-indol-3-yl)-N-(5-methyl-1H-pyrazol-3-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c1-8-6-12(18-17-8)15-7-10-9-4-2-3-5-11(9)16-13(10)14/h2-7,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUWCZSKLPOLLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N=CC2=C(NC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1E)-1-(2-chloro-1H-indol-3-yl)-N-(3-methyl-1H-pyrazol-5-yl)methanimine is a novel synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential anti-cancer properties. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

This compound features an indole ring and a pyrazole moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing indole and pyrazole derivatives often exhibit significant biological activities, particularly in cancer treatment. The following sections detail specific findings related to the biological activity of the compound.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various indole-pyrazole derivatives, including our compound of interest.

In Vitro Studies

- Cell Lines Tested : The compound was tested against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer).

- IC50 Values : Preliminary results show that certain derivatives exhibit promising IC50 values, indicating their effectiveness in inhibiting cell proliferation:

- HeLa : IC50 = 0.52 μM

- MCF-7 : IC50 = 0.34 μM

- HT-29 : IC50 = 0.86 μM

These results suggest that the compound may induce apoptosis and inhibit tubulin polymerization, similar to known agents like colchicine .

The mechanism through which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.

- Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from dividing.

- Tubulin Polymerization Inhibition : The compound disrupts microtubule formation, crucial for mitosis .

Comparative Analysis with Related Compounds

To better understand the biological activity of our compound, it is useful to compare it with related compounds:

| Compound Name | IC50 (HeLa) | IC50 (MCF-7) | Mechanism |

|---|---|---|---|

| Compound 7d | 0.52 μM | 0.34 μM | Apoptosis induction, tubulin inhibition |

| Compound e19 | 2.12 μM | 0.21 μM | Tubulin assembly inhibition |

| Compound 5o | 2.13 μM | 4.34 μM | Colchicine-binding site interaction |

This table illustrates the potency of our target compound compared to others in terms of anticancer efficacy.

Case Studies

Several case studies have highlighted the effectiveness of indole-pyrazole derivatives in clinical settings:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Halogen-Substituted Methanimines

Compounds such as (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (1) and (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (2) exhibit structural parallels with the target compound. Key differences include:

- Substituents : The target compound has a 2-chloroindole group instead of a halophenyl ring, and a pyrazole ring instead of an imidazole.

- Crystal Packing : Both compounds (1) and (2) crystallize in the triclinic space group P-1 with significant molecular twists (dihedral angles ~56° between aromatic planes). Weak interactions (C–H⋯N, C–H⋯X, and π–π stacking) dominate their packing . While crystallographic data for the target compound is unavailable, the presence of a chloroindole group may enhance π–π interactions due to the electron-rich indole system.

Pyridinyl and Phenyl Methanimines

Compounds like (E)-N-(3-methylbutyl)-1-phenylmethanimine (C) and (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine (A/B) highlight the role of the imine group in volatile organic compounds (e.g., fruity odors).

Physicochemical Properties

Melting Points and Stability

Pyrazole derivatives such as N-(1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)nicotinamide (5h) and N-(1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)isonicotinamide (5i) exhibit melting points in the range of 160–164°C , influenced by carboxamide substituents . The target compound’s imine linkage and chloroindole group likely confer higher thermal stability, though direct data is lacking.

Antibacterial Potential

Indole-containing methanimines, such as N-{4-[-(1H-indol-3-yl)methylene)amino]phenyl}-1-(1H-indol-5-yl)methanimine, demonstrate promising antibacterial activity against gram-positive and gram-negative bacteria .

Antioxidant and Agricultural Effects

Benzimidazole-based methanimines (e.g., N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine) exhibit antioxidant activity and modulate wheat germination . The target compound’s indole-pyrazole system could similarly interact with biological targets, though further studies are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.